molecular formula C58H69N13O11 B132405 Bz-K(Nbd)-awfpp-nle-NH2 CAS No. 157610-41-8

Bz-K(Nbd)-awfpp-nle-NH2

Cat. No. B132405
M. Wt: 1124.2 g/mol
InChI Key: QPHVEJJSCPWZEE-DCOIRBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bz-K(Nbd)-awfpp-nle-NH2 is a peptide with potential therapeutic applications due to its unique properties. This peptide is a derivative of melanocortin, a hormone that regulates various physiological functions such as appetite, energy expenditure, and inflammation. Bz-K(Nbd)-awfpp-nle-NH2 has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of Bz-K(Nbd)-awfpp-nle-NH2 is mediated through the melanocortin-4 receptor (MC4R) in the brain. MC4R is a G protein-coupled receptor that regulates appetite and energy expenditure. Bz-K(Nbd)-awfpp-nle-NH2 acts as an agonist of MC4R, leading to the activation of downstream signaling pathways that result in reduced food intake and increased energy expenditure.

Biochemical And Physiological Effects

Bz-K(Nbd)-awfpp-nle-NH2 has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models. Furthermore, Bz-K(Nbd)-awfpp-nle-NH2 has been shown to increase energy expenditure and improve glucose metabolism.

Advantages And Limitations For Lab Experiments

Bz-K(Nbd)-awfpp-nle-NH2 has several advantages for lab experiments. It is relatively stable and easy to synthesize using standard peptide synthesis techniques. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has a high affinity for MC4R, making it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. However, one limitation of Bz-K(Nbd)-awfpp-nle-NH2 is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Bz-K(Nbd)-awfpp-nle-NH2. One potential direction is the development of Bz-K(Nbd)-awfpp-nle-NH2 analogs with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects of Bz-K(Nbd)-awfpp-nle-NH2 on appetite and energy expenditure. Furthermore, Bz-K(Nbd)-awfpp-nle-NH2 has shown promising results in reducing inflammation, and future studies could explore its potential therapeutic applications in inflammatory diseases. Finally, Bz-K(Nbd)-awfpp-nle-NH2 could be used as a tool to study the role of MC4R in other physiological functions beyond appetite and energy expenditure.
In conclusion, Bz-K(Nbd)-awfpp-nle-NH2 is a promising peptide with potential therapeutic applications. Its unique properties make it an ideal tool for studying the role of MC4R in regulating appetite and energy expenditure. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Bz-K(Nbd)-awfpp-nle-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while SPPS involves the coupling of pre-formed peptide fragments. The synthesis of Bz-K(Nbd)-awfpp-nle-NH2 involves the use of protected amino acids, coupling reagents, and resin support.

Scientific Research Applications

Bz-K(Nbd)-awfpp-nle-NH2 has been extensively studied for its potential therapeutic applications. One of the notable applications is its role in regulating appetite and energy expenditure. Studies have shown that Bz-K(Nbd)-awfpp-nle-NH2 can reduce food intake and increase energy expenditure in animal models. Additionally, Bz-K(Nbd)-awfpp-nle-NH2 has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various disease models.

properties

CAS RN

157610-41-8

Product Name

Bz-K(Nbd)-awfpp-nle-NH2

Molecular Formula

C58H69N13O11

Molecular Weight

1124.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H69N13O11/c1-3-4-22-42(51(59)72)63-56(77)47-25-15-30-69(47)58(79)48-26-16-31-70(48)57(78)45(32-36-17-7-5-8-18-36)66-55(76)44(33-38-34-61-40-23-12-11-21-39(38)40)65-52(73)35(2)62-54(75)43(64-53(74)37-19-9-6-10-20-37)24-13-14-29-60-41-27-28-46(71(80)81)50-49(41)67-82-68-50/h5-12,17-21,23,27-28,34-35,42-45,47-48,60-61H,3-4,13-16,22,24-26,29-33H2,1-2H3,(H2,59,72)(H,62,75)(H,63,77)(H,64,74)(H,65,73)(H,66,76)/t35-,42-,43-,44+,45-,47-,48+/m0/s1

InChI Key

QPHVEJJSCPWZEE-DCOIRBKVSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8

sequence

XAWFPPX

synonyms

Bz-K(NBD)-AWFPP-Nle-NH2
Bz-Lys(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2
N-alpha-benzoyl-(epsilon-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))lysyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide
N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2

Origin of Product

United States

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